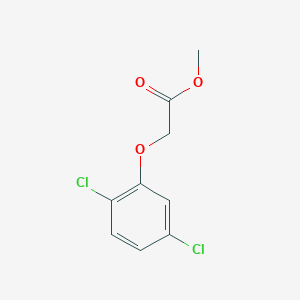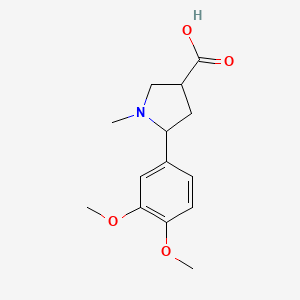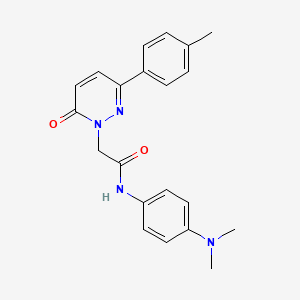
3-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc family, which is known for its versatility in forming carbon-carbon bonds. The presence of the fluorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methoxyphenyl bromide with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The organozinc compound acts as a nucleophile, attacking electrophilic centers in substrates.
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine. The reactions are performed under an inert atmosphere, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Cross-coupling reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in substrates, forming new carbon-carbon bonds. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound, allowing for precise modifications of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-Fluoro-4-methoxyphenyl lithium: A highly reactive organolithium reagent.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium reagents, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium reagents, it offers better functional group tolerance, making it suitable for a wider range of synthetic applications.
Propiedades
Fórmula molecular |
C13H10BrFOZn |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HJFBOICHCPTAKZ-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


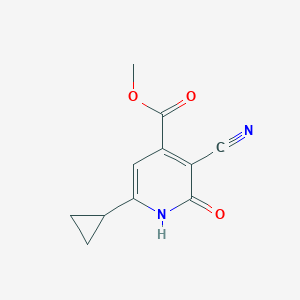
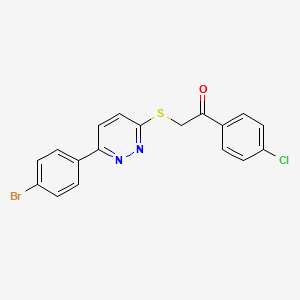

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
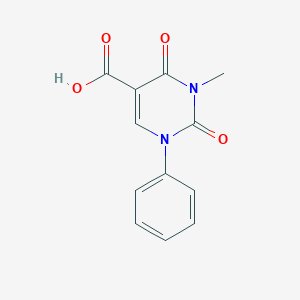
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

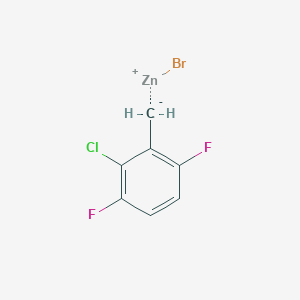

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
